molecular formula C10H6O6 B3032955 6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid CAS No. 64395-07-9

6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid

Cat. No.: B3032955
CAS No.: 64395-07-9
M. Wt: 222.15 g/mol
InChI Key: PWOIDDQLLSCXSR-UHFFFAOYSA-N
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Description

6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid is a chemical compound with the molecular formula C10H6O6 . It is known for its unique structure, which includes a fused ring system incorporating both furan and dioxole moieties.

Preparation Methods

The synthesis of 6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-oxo-6H-furo[3,4-g][1,3]benzodioxole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O6/c11-9(12)7-4-1-2-5-8(15-3-14-5)6(4)10(13)16-7/h1-2,7H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOIDDQLLSCXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64395-07-9
Record name 8-Oxo-6,8-dihydrofuro(3,4-e)(1,3)benzodioxole-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064395079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC293810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid
Reactant of Route 2
6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid
Reactant of Route 3
6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid
Reactant of Route 4
6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid
Reactant of Route 6
6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid

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